![molecular formula C20H11Cl3F4N2O2 B2564996 2-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-4-fluorobenzenecarboxamide CAS No. 339025-19-3](/img/structure/B2564996.png)
2-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-4-fluorobenzenecarboxamide
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Description
2-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-4-fluorobenzenecarboxamide is a useful research compound. Its molecular formula is C20H11Cl3F4N2O2 and its molecular weight is 493.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
- The practical synthesis of 2-Fluoro-4-bromobiphenyl is discussed as a key intermediate for manufacturing non-steroidal anti-inflammatory materials, highlighting the challenges and solutions in synthesizing complex molecules efficiently and safely Qiu et al., 2009.
Environmental Studies
- A review on the occurrence, toxicity, and degradation of antimicrobial triclosan and by-products in the environment was conducted, emphasizing the need for understanding the environmental fate and effects of synthetic chemicals Bedoux et al., 2012.
Analytical Methods
- Advanced oxidation processes (AOPs) for the treatment of acetaminophen from aqueous media were reviewed, providing insights into the degradation pathways, by-products, and biotoxicity, as well as the importance of developing methods for the incorporation of fluorinated or fluoroalkylated groups into molecules under environment-friendly conditions Qutob et al., 2022.
- The synthesis, spectroscopic, and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones were explored, shedding light on the formation of various products through the reaction of chloral with amines, which may parallel the synthesis pathways of similarly complex compounds Issac & Tierney, 1996.
properties
IUPAC Name |
2-chloro-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-(trifluoromethyl)pyridin-3-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl3F4N2O2/c21-14-2-1-3-15(22)13(14)9-29-8-10(20(25,26)27)6-17(19(29)31)28-18(30)12-5-4-11(24)7-16(12)23/h1-8H,9H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYBXJIOTUHEAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)NC(=O)C3=C(C=C(C=C3)F)Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl3F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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